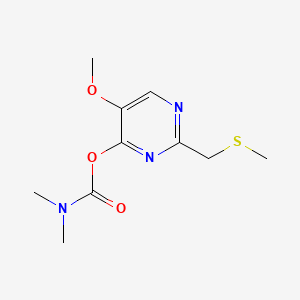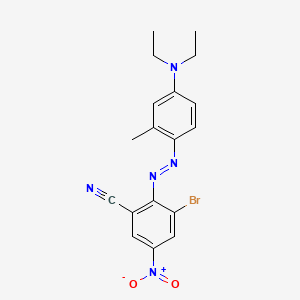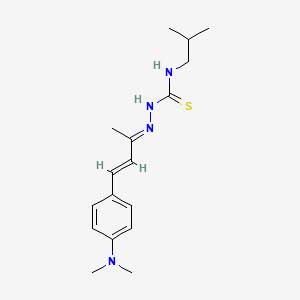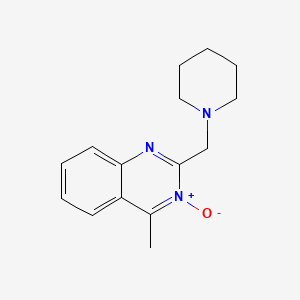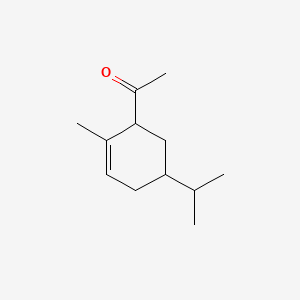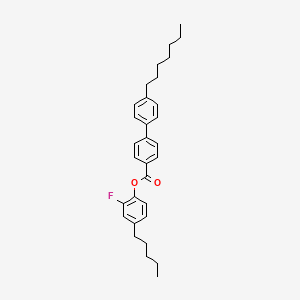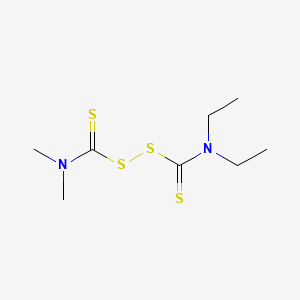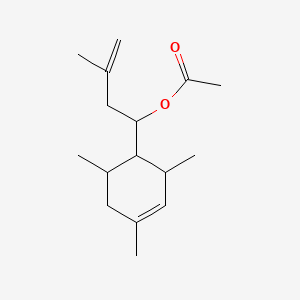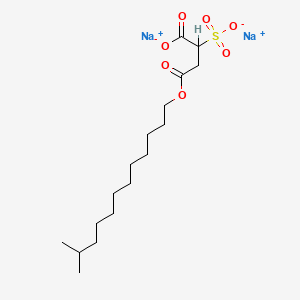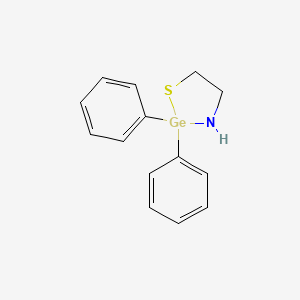
1,3,2-Thiazagermolidine, 2,2-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenyl-1,3,2-thiazagermolidine is an organogermanium compound with the molecular formula C14H15GeNS It is a heterocyclic compound containing germanium, sulfur, and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,2-thiazagermolidine typically involves the reaction of diphenylgermanium dichloride with a thioamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
- The reaction mixture is typically heated to a temperature range of 60-80°C to facilitate the formation of the desired product.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Diphenylgermanium dichloride: reacts with in the presence of a base (e.g., triethylamine) to form 2,2-Diphenyl-1,3,2-thiazagermolidine.
Industrial Production Methods
Industrial production of 2,2-Diphenyl-1,3,2-thiazagermolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2,2-Diphenyl-1,3,2-thiazagermolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). These reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions to prevent hydrolysis.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols. These reactions are carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Germanium oxides and sulfoxides.
Reduction: Reduced germanium compounds.
Substitution: Substituted thiazagermolidine derivatives.
科学研究应用
2,2-Diphenyl-1,3,2-thiazagermolidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2,2-Diphenyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form stable complexes, which can modulate the activity of enzymes and other proteins. Additionally, its unique structure allows it to interact with biological membranes and influence cellular processes such as signal transduction and gene expression.
相似化合物的比较
2,2-Diphenyl-1,3,2-thiazagermolidine can be compared with other similar compounds such as:
2,2-Diphenyl-1,3,2-thiazastannolidine: Contains tin instead of germanium and exhibits different chemical properties and reactivity.
2,2-Diphenyl-1,3,2-thiazasilolidine: Contains silicon instead of germanium and has distinct applications in materials science and electronics.
2,2-Diphenyl-1,3,2-thiazaphospholidine: Contains phosphorus instead of germanium and is used in the synthesis of phosphorus-containing compounds.
The uniqueness of 2,2-Diphenyl-1,3,2-thiazagermolidine lies in its germanium-containing structure, which imparts specific chemical and biological properties that are not observed in its analogs.
属性
CAS 编号 |
84260-34-4 |
|---|---|
分子式 |
C14H15GeNS |
分子量 |
302.0 g/mol |
IUPAC 名称 |
2,2-diphenyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C14H15GeNS/c1-3-7-13(8-4-1)15(16-11-12-17-15)14-9-5-2-6-10-14/h1-10,16H,11-12H2 |
InChI 键 |
CUKLWOOKGUKEBM-UHFFFAOYSA-N |
规范 SMILES |
C1CS[Ge](N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


